Home > Products > Screening Compounds P96669 > USP25/28 inhibitor AZ1
USP25/28 inhibitor AZ1 - 2165322-94-9

USP25/28 inhibitor AZ1

Catalog Number: EVT-261310
CAS Number: 2165322-94-9
Molecular Formula: C17H16BrF4NO2
Molecular Weight: 422.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ1 is a dual inhibitor of the USP25/28 deubiquitinating enzyme subfamily.

Irinotecan

Compound Description: Irinotecan is a chemotherapy medication used to treat a variety of cancers, including colorectal cancer. It works by inhibiting the enzyme topoisomerase 1, which is involved in DNA replication. []

Relevance: Irinotecan was investigated in combination with the USP25/28 inhibitor AZ1 as a potential treatment for colorectal cancer. [] While not structurally related to AZ1, the study explored the synergistic effects of combining a tankyrase inhibitor (AZ1) with a standard chemotherapy agent (irinotecan). The study found that this combination was more effective in inhibiting tumor growth in KRAS wild-type colorectal cancer models compared to either agent alone. []

Source and Classification

AZ1 is classified as a small molecule inhibitor. It was developed through synthetic organic chemistry techniques aimed at creating compounds that selectively inhibit specific enzymes involved in ubiquitin signaling pathways. The relevance of this compound lies in its ability to selectively target USP25 and USP28 without affecting other similar enzymes, making it a promising candidate for further research and development in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ1 involves several key steps, typically starting with commercially available precursors. The synthetic route includes:

  1. Formation of the Core Structure: The initial step often involves the condensation of appropriate aldehydes and amines to form an azine or hydrazone backbone.
  2. Functionalization: Subsequent reactions introduce various functional groups that enhance the compound's selectivity and potency against USP25 and USP28.
  3. Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels necessary for biological testing.

The synthesis process has been optimized to yield AZ1 in good quantities while minimizing by-products, which is crucial for large-scale applications.

Molecular Structure Analysis

Structure and Data

AZ1 possesses a complex molecular structure characterized by multiple functional groups that contribute to its inhibitory activity. The molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₂
  • Molecular Weight: Approximately 305.36 g/mol

The structural analysis typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of AZ1.

Chemical Reactions Analysis

Reactions and Technical Details

AZ1 undergoes specific chemical reactions that are critical for its activity as an inhibitor. Key reactions include:

  • Binding Interactions: AZ1 forms covalent bonds with the active site residues of USP25 and USP28, effectively blocking their enzymatic activity.
  • Stability Assessment: Stability studies in various solvents help determine the conditions under which AZ1 maintains its integrity and efficacy.

These reactions are crucial for understanding how AZ1 interacts with its targets at a molecular level.

Mechanism of Action

Process and Data

The mechanism of action for AZ1 involves the inhibition of deubiquitinating activity by binding to the catalytic site of USP25 and USP28. This binding prevents these enzymes from removing ubiquitin moieties from target proteins, leading to:

  • Accumulation of Ubiquitinated Proteins: This accumulation can trigger cellular stress responses, ultimately leading to apoptosis in cancer cells.
  • Alteration of Signaling Pathways: By inhibiting these deubiquitinating enzymes, AZ1 can modulate various signaling pathways involved in cell proliferation and survival.

The effectiveness of AZ1 has been supported by in vitro studies demonstrating increased apoptosis in cancer cell lines when treated with this inhibitor.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ1 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in DMSO (dimethyl sulfoxide) but sparingly soluble in water.
  • Melting Point: Typically ranges from 150°C to 155°C, indicating good thermal stability.
  • pKa Values: The compound displays specific pKa values that inform about its ionization states at physiological pH, which is critical for understanding its bioavailability.

These properties are essential for determining the compound's behavior under physiological conditions.

Applications

Scientific Uses

AZ1 has potential applications in various scientific fields:

  • Cancer Research: As an inhibitor of USP25 and USP28, AZ1 is primarily investigated for its ability to enhance the effectiveness of chemotherapeutic agents by promoting apoptosis in resistant cancer cells.
  • Biochemical Studies: The compound serves as a valuable tool for studying ubiquitin-proteasome pathways, providing insights into cellular regulation mechanisms.
  • Drug Development: AZ1's selective inhibition profile makes it a candidate for developing new therapeutic agents targeting similar pathways in different diseases.
Introduction to USP25 and USP28 as Therapeutic Targets in Oncology

Biological Roles of USP25 and USP28 in Cellular Homeostasis and Oncogenesis

USP25 and USP28 are deubiquitinating enzymes (DUBs) belonging to the ubiquitin-specific protease (USP) family, critically involved in maintaining protein homeostasis by reversing ubiquitin-mediated degradation. Their dysregulation is intimately linked to oncogenesis through the stabilization of key cancer-associated substrates:

  • USP25 regulates multiple pathways, including metabolic reprogramming in hypoxic tumor microenvironments. It stabilizes HIF-1α (hypoxia-inducible factor-1 alpha), driving glycolysis in pancreatic ductal adenocarcinoma (PDAC) and supporting tumor survival under hypoxia [6]. Additionally, USP25 stabilizes KRAS mutants in pancreatic, colorectal, and lung cancers, sustaining their oncogenic signaling [10]. In immune regulation, USP25 modulates inflammatory responses and microglial activation in neurodegenerative diseases, though aberrant activity can promote colitis-associated tumorigenesis [1] [8].

  • USP28 stabilizes oncogenic transcription factors (e.g., c-MYC, c-JUN, ΔNp63) and DNA-damage response mediators (e.g., Claspin, CHK2). This stabilization supports cancer cell proliferation, genomic instability, and therapeutic resistance in squamous cell carcinomas (SCCs), gliomas, and intestinal cancers [3] [7]. Unlike USP25, USP28 exhibits tissue-specific functions: it acts as an oncogene in SCCs by stabilizing ΔNp63 but may suppress tumors by stabilizing p53 in melanoma [3] [7].

Table 1: Key Substrates of USP25 and USP28 in Cancer Pathways

DUBSubstrateBiological ConsequenceCancer Context
USP25HIF-1αMetabolic reprogramming (glycolysis)Pancreatic cancer [6]
USP25KRAS mutantsSustained MAPK/ERK signalingPancreatic/colorectal cancers [10]
USP28c-MYCCell proliferation, apoptosis evasionColorectal/SCCs [3] [7]
USP28ΔNp63Stemness maintenance, therapy resistanceSquamous cell carcinomas [7]
USP28HIF-1αAngiogenesis, metastasisBroad solid tumors [7]

Structural and Functional Homology Between USP25 and USP28

USP25 and USP28 share 57% sequence identity in their catalytic domains and exhibit nearly identical domain architectures, including:

  • Ubiquitin-Binding Domains (UBDs): N-terminal ubiquitin-associated (UBA) domains and tandem ubiquitin-interacting motifs (UIMs) facilitating substrate recognition [2] [4].
  • Catalytic USP Domains: A conserved cysteine-histidine-asparagine triad essential for deubiquitinase activity [4].
  • Allosteric Regulatory Sites: A shared inhibitor-binding cleft located between the thumb and palm subdomains, which accommodates compounds like AZ1 [4].

Despite these similarities, functional divergence arises from differences in oligomerization and localization:

  • USP28 forms constitutively active dimers and localizes to the nucleus, where it stabilizes transcription factors (e.g., c-MYC) [4] [7].
  • USP25 adopts an auto-inhibited tetrameric structure in the cytosol, requiring dissociation into dimers for activation. It also localizes to the endoplasmic reticulum (ER), modulating ER-associated degradation (ERAD) [2] [4].

Rationale for Targeting USP25/28 in Cancer Therapy

Therapeutic inhibition of USP25/28 is compelling for several reasons:

  • Oncogene Dependence: Both enzymes stabilize "undruggable" drivers like mutant KRAS, c-MYC, and HIF-1α. For example, USP25 maintains KRAS expression in >90% of PDACs, making it a critical dependency [6] [10].
  • Tumor Microenvironment Adaptation: USP25-mediated HIF-1α stabilization allows tumors to thrive in hypoxic conditions, a hallmark of aggressive PDAC [6].
  • Non-Redundant Roles: Despite structural overlap, USP25 and USP28 drive distinct cancers (e.g., USP25 in PDAC; USP28 in SCCs). Bispecific inhibitors like AZ1 simultaneously disrupt both pathways, broadening therapeutic utility [4] [6].
  • Synthetic Lethality: USP28 deletion synergizes with FBXW7 loss in colorectal cancer, indicating context-specific vulnerabilities [3] [7].

Properties

CAS Number

2165322-94-9

Product Name

USP25/28 inhibitor AZ1

IUPAC Name

2-[[5-bromo-2-[[4-fluoro-3-(trifluoromethyl)phenyl]methoxy]phenyl]methylamino]ethanol

Molecular Formula

C17H16BrF4NO2

Molecular Weight

422.22

InChI

InChI=1S/C17H16BrF4NO2/c18-13-2-4-16(12(8-13)9-23-5-6-24)25-10-11-1-3-15(19)14(7-11)17(20,21)22/h1-4,7-8,23-24H,5-6,9-10H2

InChI Key

ITHSFXDGKQYOED-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)Br)CNCCO)C(F)(F)F)F

Solubility

Soluble in DMSO

Synonyms

AZ1; AZ-1; AZ 1; AZ1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.